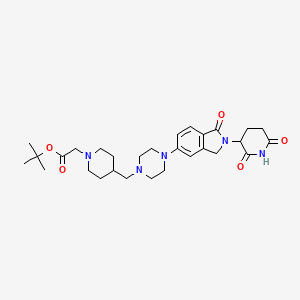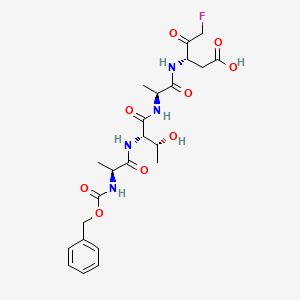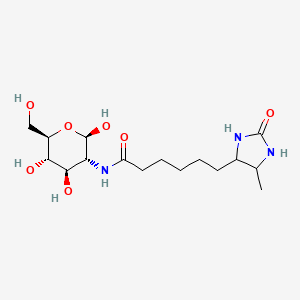
E3 Ligase Ligand-linker Conjugate 20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 20 is a part of the Proteolysis Targeting Chimeric Molecules (PROTACs) family. These compounds incorporate a ligand for the E3 ubiquitin ligase and a linker. When linked to a ligand for a target protein, these conjugates can be used to form PROTACs that target proteins for ubiquitination and subsequent degradation by the proteasome . This technology has shown promise in the treatment of various diseases, including cancer, autoimmune disorders, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 20 involves the conjugation of an E3 ligase ligand with a linker. The process typically includes:
Ligand Synthesis: The E3 ligase ligand is synthesized through a series of organic reactions, often involving the formation of amide or ester bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 20 has a wide range of applications in scientific research:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 20 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process involves the following steps:
Binding: The ligand binds to the target protein.
Recruitment: The linker recruits the E3 ubiquitin ligase.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 20 is unique in its ability to form stable ternary complexes, leading to efficient protein degradation. Similar compounds include:
Cereblon (CRBN) Ligands: Used in PROTACs targeting proteins for degradation.
Von Hippel-Lindau (VHL) Ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 Ligands: Employed in the degradation of specific target proteins.
cIAP1 Ligands: Utilized in the development of PROTACs for various therapeutic applications.
This compound stands out due to its high specificity and efficiency in targeting proteins for degradation, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C29H41N5O5 |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C29H41N5O5/c1-29(2,3)39-26(36)19-31-10-8-20(9-11-31)17-32-12-14-33(15-13-32)22-4-5-23-21(16-22)18-34(28(23)38)24-6-7-25(35)30-27(24)37/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,30,35,37) |
InChI Key |
LVTUJPOZQALTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)


![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)


![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)





